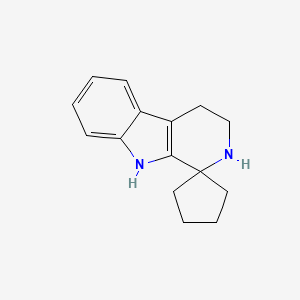
Apuptihjcfkkdk-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apuptihjcfkkdk-uhfffaoysa- is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apuptihjcfkkdk-uhfffaoysa- involves specific reaction conditions and reagents. Common methods include:
Solvent Extraction: This method involves the use of a separating funnel to isolate the compound from a mixture.
Recrystallization: Used to purify the compound by dissolving it in a hot solvent and then cooling it to form crystals.
Industrial Production Methods
Industrial production of Apuptihjcfkkdk-uhfffaoysa- typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include:
Electroplating: Applying a thin layer of the compound onto a substrate.
Catalytic Reactions: Utilizing catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Apuptihjcfkkdk-uhfffaoysa- undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form new products.
Reduction: Involving reducing agents to alter its oxidation state.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Often used to speed up reactions and improve yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxides, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Apuptihjcfkkdk-uhfffaoysa- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in manufacturing processes and as a catalyst in industrial reactions.
Mechanism of Action
The mechanism of action of Apuptihjcfkkdk-uhfffaoysa- involves its interaction with specific molecular targets and pathways. It may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor functions and signaling pathways.
Affect Cellular Processes: Influencing cellular metabolism and gene expression.
Comparison with Similar Compounds
Apuptihjcfkkdk-uhfffaoysa- can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Cobalt Iron Oxide Nanoparticles: Known for their magnetic properties and applications in biomedical research.
Disopyramide: An antiarrhythmic medication with a different mechanism of action.
Amezinium Metilsulfate: A sympathomimetic drug used for treating low blood pressure.
These comparisons emphasize the distinct properties and applications of Apuptihjcfkkdk-uhfffaoysa- in various scientific fields.
Properties
IUPAC Name |
spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-7-10-16-15(14(12)17-13)8-3-4-9-15/h1-2,5-6,16-17H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPTIHJCFKKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(CCN2)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472356 |
Source


|
| Record name | AGN-PC-00FX7H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42282-67-7 |
Source


|
| Record name | AGN-PC-00FX7H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
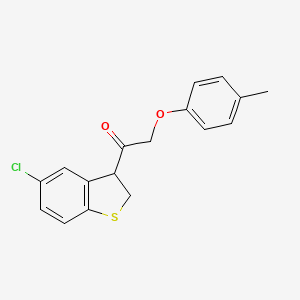
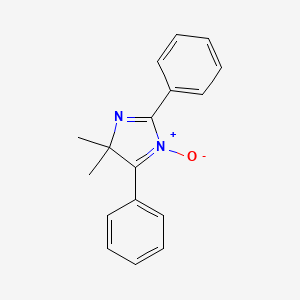
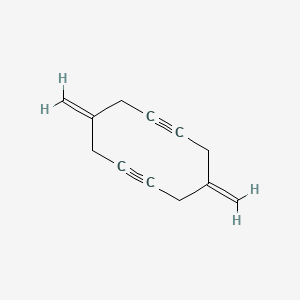
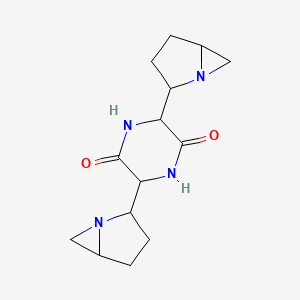
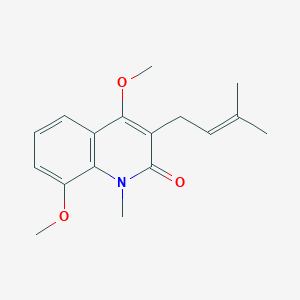
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)

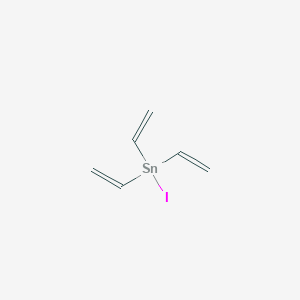
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
